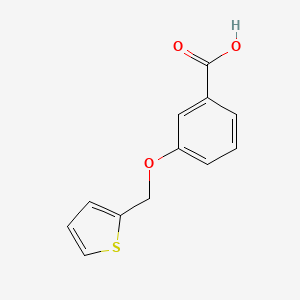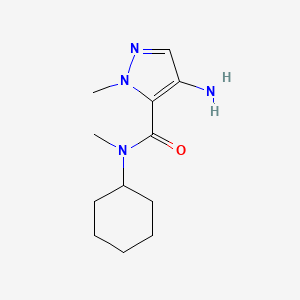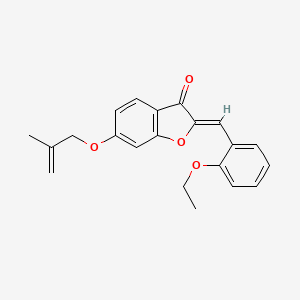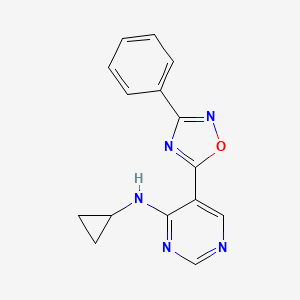
(((4-Phenoxyphenyl)amino)methylene)methane-1,1-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of (((4-Phenoxyphenyl)amino)methylene)methane-1,1-dicarbonitrile in its various applications is not fully understood. In anticancer activity, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. In antifungal activity, this compound has been shown to inhibit the growth of fungi by disrupting the cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects in various experimental systems. In animal studies, this compound has been shown to have low toxicity and has been well-tolerated at high doses. In vitro studies have shown that this compound can inhibit the growth of cancer cells and fungi. This compound has also been shown to have antioxidant activity.
Advantages and Limitations for Lab Experiments
One advantage of using (((4-Phenoxyphenyl)amino)methylene)methane-1,1-dicarbonitrile in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.
Future Directions
There are many potential future directions for research on (((4-Phenoxyphenyl)amino)methylene)methane-1,1-dicarbonitrile. In pharmaceuticals, further studies could investigate the anticancer and antifungal activity of this compound and its mechanism of action. In materials science, this compound could be used as a building block for the synthesis of new MOFs with improved properties. This compound could also be studied for its potential use in other fields, such as agriculture and environmental science. Overall, this compound has the potential to be a versatile compound with many applications in scientific research.
Synthesis Methods
(((4-Phenoxyphenyl)amino)methylene)methane-1,1-dicarbonitrile can be synthesized using a variety of methods, including the reaction of 4-phenoxyaniline with malononitrile in the presence of a catalyst. Another method involves the reaction of 4-phenoxybenzaldehyde with malononitrile in the presence of a base. The resulting product is then treated with an acid to yield this compound.
Scientific Research Applications
(((4-Phenoxyphenyl)amino)methylene)methane-1,1-dicarbonitrile has been studied for its potential use in various fields of scientific research. In pharmaceuticals, this compound has been shown to have anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential as an antifungal agent. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
properties
IUPAC Name |
2-[(4-phenoxyanilino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-10-13(11-18)12-19-14-6-8-16(9-7-14)20-15-4-2-1-3-5-15/h1-9,12,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKMVIUDCMFMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2783702.png)
![1-[(4-fluorophenyl)methoxy]-N-(2-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2783706.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2783709.png)

![2-Chloro-1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone](/img/structure/B2783711.png)

![2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2783713.png)



